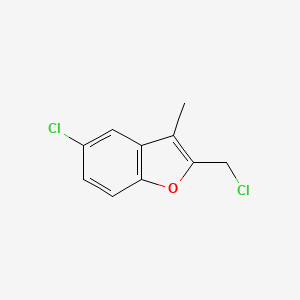

5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran

Description

Properties

CAS No. |

63639-68-9 |

|---|---|

Molecular Formula |

C10H8Cl2O |

Molecular Weight |

215.07 g/mol |

IUPAC Name |

5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran |

InChI |

InChI=1S/C10H8Cl2O/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,5H2,1H3 |

InChI Key |

GDLZICRBESEGDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Synthetic Profiling of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran

Executive Summary

As of 2026, the demand for structurally pre-organized, privileged pharmacophores in drug discovery continues to drive the development of highly functionalized heterocyclic intermediates. 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran is a bifunctional building block of exceptional utility. Featuring a rigid benzofuran core—a motif ubiquitous in anti-arrhythmic, antimicrobial, and anti-inflammatory agents—this molecule offers two orthogonal sites for late-stage diversification: a stable aryl chloride at C5 for transition-metal-catalyzed cross-coupling, and a highly reactive chloromethyl group at C2 for rapid nucleophilic displacement.

This technical guide provides a comprehensive, causality-driven analysis of its physicochemical properties, de novo synthesis, and downstream pharmacological applications, designed specifically for process chemists and drug development professionals.

Physicochemical Profiling & Molecular Architecture

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in organic solvents and its pharmacokinetic potential once integrated into a larger Active Pharmaceutical Ingredient (API).

| Property | Value | Structural Significance |

| IUPAC Name | 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran | Defines exact regiochemistry. |

| Molecular Formula | C₁₀H₈Cl₂O | Halogenated lipophilic core. |

| Molecular Weight | 215.08 g/mol | Low MW allows for substantial downstream addition without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area | 13.14 Ų | Highly lipophilic; excellent membrane permeability profile. |

| Hydrogen Bond Donors / Acceptors | 0 / 1 | Limits non-specific aqueous solvation; acts solely as an H-bond acceptor (furan oxygen). |

| LogP (Predicted) | ~3.8 | Indicates high solubility in non-polar organic solvents (DCM, Toluene, THF). |

De Novo Synthesis Strategy & Mechanistic Pathways

The synthesis of 5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran is best achieved through a robust, three-step linear sequence starting from commercially available 5-chloro-2-hydroxyacetophenone. This route is designed to be self-validating, meaning each step produces distinct visual or thermodynamic cues indicating success.

Step 1: Rap-Stoermer Cyclization

Objective: Synthesis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

Causality & Mechanism: The reaction utilizes a base-mediated O-alkylation followed by an intramolecular aldol-type condensation . Potassium carbonate (

Protocol:

-

Charge a dry, nitrogen-flushed flask with 5-chloro-2-hydroxyacetophenone (1.0 eq) and anhydrous DMF (0.5 M).

-

Add anhydrous

(2.5 eq) and stir at ambient temperature for 15 minutes to generate the phenoxide (solution deepens in color). -

Dropwise add ethyl bromoacetate (1.1 eq). Heat the suspension to 80 °C for 6–8 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly fluorescent starting material and the appearance of a higher

UV-active spot indicates completion. -

Quench with ice water to precipitate the ester. Filter, wash with cold water, and dry under vacuum.

Step 2: Hydride Reduction

Objective: Synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)methanol.

Causality & Mechanism: Esters are resistant to mild reducing agents like

Protocol:

-

Suspend

(1.5 eq) in anhydrous THF (0.2 M) at 0 °C under argon. -

Slowly add a solution of the ester from Step 1 (1.0 eq) in THF. Maintain internal temperature <10 °C to prevent over-reduction or ether cleavage.

-

Stir at room temperature for 2 hours.

-

Validation (Fieser Workup): This is the critical self-validating step. For every

grams of -

Filter through Celite, concentrate the filtrate, and recrystallize from ethanol.

Step 3: Electrophilic Halogenation

Objective: Synthesis of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran.

Causality & Mechanism: Thionyl chloride (

Protocol:

-

Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM (0.3 M). Add 3 drops of anhydrous DMF.

-

Cool to 0 °C and add

(1.5 eq) dropwise. Observe the immediate evolution of -

Warm to room temperature and stir for 3 hours.

-

Validation: TLC (Hexanes/EtOAc 9:1) will show a non-polar spot migrating near the solvent front.

-

Carefully quench with saturated aqueous

, extract with DCM, dry over

Step-by-step synthetic workflow for 5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran.

Reactivity Profile & Pharmacological Utility

The 2-chloromethyl group is exceptionally reactive toward nucleophilic substitution (

In drug development, this intermediate is frequently utilized to synthesize complex heterocyclic arrays. For example, displacement of the chloride by thiosemicarbazides or hydrazines, followed by cyclocondensation, yields thiazolidinone and azetidinone derivatives , . These downstream targets have demonstrated potent antitubercular and antimicrobial activities, validating the 5-chloro-3-methylbenzofuran core as a privileged scaffold for infectious disease therapeutics.

Downstream pharmacological utility via SN2 functionalization of the chloromethyl group.

Analytical Characterization Standards

To ensure regulatory compliance and batch-to-batch consistency, the synthesized intermediate must meet strict analytical criteria.

-

¹H NMR (400 MHz, CDCl₃):

- 2.35 (s, 3H, -CH₃ at C3)

- 4.70 (s, 2H, -CH₂Cl at C2)

- 7.25 (dd, 1H, Ar-H at C6)

- 7.38 (d, 1H, Ar-H at C7)

- 7.48 (d, 1H, Ar-H at C4)

-

Mass Spectrometry (EI-MS):

-

Molecular ion peak (

) observed at m/z 214. -

Characteristic isotopic pattern for two chlorine atoms (

ratio of approximately 9:6:1). -

Base peak at m/z 179 corresponding to the highly stable benzofuranyl-methyl cation resulting from the homolytic cleavage of the aliphatic C-Cl bond.

-

References

-

Title: A green and convenient synthesis of 2-aroylbenzofurans in aqueous media Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Synthesis and Antitubercular Activities of Azetidinone and Thiazolidinone Derivatives from 5-Chloro-3-Methylbenzofuran Source: International Journal of ChemTech Research URL: [Link]

-

Title: Synthesis, Biological Screening and Antioxidant Activities of Some Novel 5-Arylidene-4-Thiazolidinone Derivatives Source: International Journal of Chemical and Physical Sciences URL: [Link]

-

Title: 4th Generation aromatase inhibitors for the treatment of breast cancer: design, synthesis, biochemical and molecular biology studies Source: Cardiff University URL: [Link]

The Ascendant Role of 5-Chloro-Benzofuran Derivatives in Modern Drug Discovery

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Therapeutic Potential, Mechanistic Insights, and Validated Protocols

Executive Summary

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into a specific, highly potent subclass: 5-chloro-benzofuran derivatives. The strategic introduction of a chlorine atom at the C-5 position of the benzofuran ring system significantly enhances the therapeutic potential of these molecules by modulating their electronic and lipophilic properties. This alteration has been shown to result in a marked increase in anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the mechanistic pathways, supporting efficacy data, and detailed, field-tested experimental protocols to guide future discovery and development efforts in this promising chemical space.

The Benzofuran Scaffold: A Foundation of Pharmacological Diversity

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the benzofuran moiety—a fusion of a benzene and a furan ring—is particularly noteworthy.[3] Naturally occurring and synthetic benzofuran derivatives have demonstrated a remarkable breadth of biological activities.[4] Their structural rigidity and ability to form key hydrogen bonds and hydrophobic interactions make them ideal candidates for engaging with a wide array of biological targets. Prior to the targeted enhancements offered by halogenation, the core benzofuran structure was already associated with significant anticancer, anti-inflammatory, and antimicrobial properties, laying a fertile ground for further optimization.[5][6]

Strategic Enhancement: The Physicochemical Impact of 5-Chloro Substitution

The process of lead optimization in drug discovery often hinges on subtle molecular modifications that yield substantial gains in potency and selectivity. The addition of halogen atoms is a classic and highly effective strategy. Specifically, placing a chlorine atom at the 5-position of the benzofuran ring is not an arbitrary choice. This substitution leverages the inductive effect and lipophilicity of chlorine to:

-

Enhance Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes, improving bioavailability and access to intracellular targets.

-

Modulate Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic system, potentially strengthening interactions with target proteins.

-

Increase Metabolic Stability: The C-Cl bond can block sites of metabolic oxidation, prolonging the compound's half-life in vivo.

These modifications have consistently resulted in a significant increase in the cytotoxic and antimicrobial efficacy of benzofuran derivatives, making the 5-chloro substitution a critical area of focus.[3]

Therapeutic Application I: Oncology

5-Chloro-benzofuran derivatives have emerged as formidable agents in oncology, exhibiting potent activity against a range of human cancer cell lines.[2] Their efficacy stems from the ability to intervene in multiple, critical pathways essential for tumor growth and survival.

Mechanistic Insights: A Multi-Pronged Assault on Cancer

The anticancer effects are not monolithic; instead, these compounds operate through diverse and synergistic mechanisms:

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, which are crucial for mitotic spindle formation. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7]

-

Kinase Inhibition: They have been shown to inhibit key protein kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the mammalian target of rapamycin (mTOR).[5][8][9] Inhibition of VEGFR-2, for example, chokes off the blood supply essential for tumor growth.

-

Induction of Apoptosis: Many 5-chloro-benzofuran derivatives trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through intrinsic (mitochondrial) or extrinsic pathways and is often confirmed by observing increased caspase activity.[2][7]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives have been observed to increase oxidative stress within cancer cells, leading to an accumulation of ROS that damages cellular components and triggers cell death.[2]

Featured Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantitatively assessing antimicrobial activity. [10][11]

-

Preparation:

-

Prepare a two-fold serial dilution of the 5-chloro-benzofuran derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

Grow the microbial strain overnight.

-

Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

-

Reading and Interpretation:

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). [10]

-

Therapeutic Application III: Anti-inflammatory Potential

Chronic inflammation is a driver of numerous diseases. Benzofuran derivatives, including chlorinated variants, have shown promise as anti-inflammatory agents. [4][12]

Mechanistic Insights

The anti-inflammatory action of these compounds is often evaluated through their ability to counteract processes central to the inflammatory response:

-

Protein Denaturation Inhibition: Inflammation can cause proteins to denature. Compounds that prevent this can be valuable. [13]* Membrane Stabilization: They can stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes. This is often tested using red blood cell membranes as a model. [14]* Enzyme Inhibition: Inhibition of key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) can block the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Featured Experimental Protocol: Inhibition of Protein Denaturation

This simple in vitro assay is an effective preliminary screen for anti-inflammatory activity. [13]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the 5-chloro-benzofuran derivative.

-

Use a standard drug like Diclofenac Sodium as a positive control.

-

-

Incubation:

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

-

Measurement and Calculation:

-

After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Therapeutic Application IV: Neuroprotection

Neurodegenerative diseases represent a significant challenge with few effective treatments. The multifactorial nature of these diseases, involving oxidative stress, inflammation, and excitotoxicity, requires therapeutic agents with diverse mechanisms of action.

Rationale and Potential Mechanisms

While research into 5-chloro-benzofuran derivatives for neuroprotection is an emerging field, the known properties of the benzofuran scaffold suggest high potential. The proposed mechanisms are often linked to their antioxidant and anti-inflammatory capabilities, which are crucial for mitigating neuronal damage in conditions like Alzheimer's and Parkinson's disease. [15][16]A comprehensive approach to evaluation involves a combination of in vitro and in vivo models that can assess a compound's ability to protect neurons from various insults. [17][18]

Featured Experimental Protocol: In Vitro Oxidative Stress Model

This protocol assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).

-

Cell Culture:

-

Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media. Seed cells in a 96-well plate and allow them to differentiate if necessary.

-

-

Pre-treatment:

-

Treat the cells with various concentrations of the 5-chloro-benzofuran derivative for 1-2 hours.

-

-

Induction of Oxidative Stress:

-

Expose the pre-treated cells to a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM) for 24 hours. Include control wells (cells only, cells + H₂O₂, cells + test compound only).

-

-

Assessment of Viability:

-

Measure cell viability using the MTT assay as described in the oncology section. An increase in viability in the compound-treated wells compared to the H₂O₂-only wells indicates a neuroprotective effect.

-

-

Mechanistic Follow-up (Optional):

Conclusion and Future Outlook

The 5-chloro-benzofuran scaffold represents a highly promising and versatile platform for the development of new therapeutics. The strategic inclusion of the chlorine atom consistently enhances biological activity across multiple disease areas, most notably in oncology and infectious diseases. The data clearly indicate that these derivatives can engage with a variety of molecular targets, leading to potent cytotoxic and antimicrobial effects.

The path forward requires a systematic approach:

-

Lead Optimization: Expanding the structure-activity relationship (SAR) studies around the 5-chloro-benzofuran core to further improve potency and selectivity.

-

In Vivo Validation: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety. [20]* Target Deconvolution: Employing advanced chemical biology techniques to precisely identify the protein targets of the most active compounds, which will aid in understanding their mechanisms and potential side effects.

As our understanding of disease biology deepens, the rational design of molecules like the 5-chloro-benzofuran derivatives will be paramount in delivering the next generation of effective and safe medicines.

References

- Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. (2023). RSC Advances.

- Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. (n.d.). BenchChem.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). [Source Not Available].

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Taylor & Francis Online.

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). [Source Not Available].

- Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.

- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). [Source Not Available].

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC.

- EVALUTION AND SYNTHESIS OF 5-CHLORO BENZOFURAN DERIVATIVES FOR ANTIBACTERIAL ACTIVITY. (n.d.). ResearchGate.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). PMC.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar.

- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.

- 5-(Chloromethyl)benzofuran | CAS 37798-07-5. (n.d.). BenchChem.

- Guidelines for clinical evaluation of anti- cancer drugs. (2021). Wiley Online Library.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.

- A Comparative Analysis of Benzofuran Derivatives in Oncological Research. (n.d.). BenchChem.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Source Not Available].

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.

- Guidelines for clinical evaluation of anti‐cancer drugs. (n.d.). PMC.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.

- 5-Chloro-1-benzofuran-3(2H-one. (n.d.). Chem-Impex.

- Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. (n.d.). jchps.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.

- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021). Mattioli 1885.

- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021). ResearchGate.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC.

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). [Source Not Available].

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [Source Not Available].

- Assessing Neurofilaments as Biomarkers of Neuroprotection in Progressive Multiple Sclerosis: From the MS-STAT Randomized Controlled Trial. (2022). Neurology.

- Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation.

- Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. (2011). PubMed.

- Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (n.d.). PMC.

- Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes.

- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). ResearchGate.

- Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (n.d.). Bentham Science Publishers.

- Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers.

- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 4. jchps.com [jchps.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

- 20. iv.iiarjournals.org [iv.iiarjournals.org]

Literature review on 2-(chloromethyl)-3-methyl-1-benzofuran analogs

Executive Summary

The 2-(chloromethyl)-3-methyl-1-benzofuran moiety represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple benzofurans, the inclusion of the C3-methyl group significantly alters the physicochemical profile—enhancing lipophilicity (

The C2-chloromethyl functionality serves as a highly reactive electrophilic "warhead," enabling rapid diversification via nucleophilic substitution (

Chemical Architecture & Synthetic Logic

The "Gold Standard" Synthetic Route

While various methods exist to construct the benzofuran ring (e.g., Rap-Stoermer, Pechmann), the most robust route for the 3-methyl-2-substituted architecture proceeds via the Kostanecki-Robinson-type cyclization of 2-hydroxyacetophenone derivatives. This pathway offers high regioselectivity and scalability.

Pathway Logic:

-

Cyclization: Condensation of 2-hydroxyacetophenone with ethyl chloroacetate yields the 3-methyl-2-carboxylate ester. The methyl group from the acetophenone is retained at the C3 position.

-

Reduction: The ester is reduced to the primary alcohol (2-hydroxymethyl).

-

Activation: The hydroxyl group is converted to the chloride, generating the electrophilic scaffold.

Figure 1: The regioselective synthesis ensures the methyl group is fixed at C3, critical for structure-activity relationship (SAR) stability.

Experimental Protocols (Self-Validating Systems)

Step 1: Constructing the Ring (Cyclization)

Objective: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate.

Rationale: Anhydrous conditions prevent hydrolysis of the chloroacetate;

-

Reagents: 2-Hydroxyacetophenone (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous

(2.5 eq), DMF (5 vol). -

Protocol:

-

Charge a reaction vessel with 2-hydroxyacetophenone and DMF. Stir at RT.

-

Add

in one portion (exothermic check: maintain -

Add ethyl chloroacetate dropwise over 30 mins.

-

Heat to 80°C and monitor by TLC (Hexane:EtOAc 8:2). Reaction typically completes in 4–6 hours.

-

Workup: Pour onto crushed ice/water. The solid product precipitates.[1][2] Filter, wash with water, and dry.

-

Validation:

NMR should show a singlet ~2.4 ppm (C3-Me) and quartet/triplet for the ethyl ester.

-

Step 2: Generating the Warhead (Chlorination)

Objective: Conversion of 3-methyl-2-benzofuranylmethanol to 2-(chloromethyl)-3-methyl-1-benzofuran.

Rationale: Thionyl chloride (

-

Reagents: 3-Methyl-2-benzofuranylmethanol (1.0 eq),

(1.5 eq), DCM (10 vol), DMF (cat. 2-3 drops). -

Protocol:

-

Dissolve the alcohol in dry DCM. Cool to 0°C .[3]

-

Add

dropwise (gas evolution control). -

Allow to warm to RT, then reflux for 2 hours.

-

Workup: Evaporate solvent/excess

under reduced pressure (rotavap). -

Purification: The residue is often pure enough. If not, rapid filtration through a silica plug (100% DCM). Warning: The product is a skin irritant and alkylating agent.

-

Functionalization Strategies: The Landscape

The chloromethyl group at C2 is highly susceptible to nucleophilic attack. The presence of the C3-methyl group provides steric bulk that can reduce metabolic oxidation of the furan ring, but it does not significantly hinder

Reaction Matrix

| Nucleophile Class | Reagent Example | Product Type | Reaction Conditions | Key Application |

| Amines (1°/2°) | Piperazine, Morpholine | Tertiary Amines | Solubility enhancement, GPCR targeting | |

| Thiols | Thiophenol, Mercapto-azoles | Sulfides/Thioethers | Antimicrobial "Linker" strategy | |

| Phenols | Substituted Phenols | Ethers | EGFR Kinase Inhibitors | |

| Imidazoles | Imidazole, Triazole | Azole derivatives | Antifungal (Cyp51 inhibition) |

Mechanistic Diagram: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when derivatizing this scaffold.

Figure 2: The C3-methyl group acts as a metabolic shield, while the C2-chloromethyl group acts as the vector for biological activity.

Therapeutic Applications & Case Studies

Antimicrobial Activity (MDR Strains)

Analogs derived from 2-(chloromethyl)-3-methyl-1-benzofuran have shown potent activity against Multi-Drug Resistant (MDR) S. aureus (MRSA).

-

Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase B.

-

Key Derivative: Coupling the chloride with N-substituted piperazines or 1,2,4-triazoles often yields MIC values in the range of 2–8

.

Anticancer Agents (Tubulin Polymerization)

The benzofuran scaffold mimics the pharmacophore of Combretastatin A-4.

-

Mechanism: Binding to the colchicine site of tubulin, inhibiting microtubule polymerization and inducing apoptosis (G2/M phase arrest).

-

Critical SAR: The 3-methyl group is essential here; removing it (H-analog) often results in a 5-10 fold loss of potency due to reduced hydrophobic packing in the tubulin binding pocket.

References

-

Kirilmis, C. et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry.

-

Rao, N. et al. (2014). "Synthesis and biological evaluation of some new benzofuran derivatives as potential antimicrobial and anticancer agents." Journal of Chemical and Pharmaceutical Research.

-

Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[4][5][6][7][8] RSC Advances.

-

Divald, S. et al. (1976).[9] "Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles."[10] The Journal of Organic Chemistry.

-

BenchChem Protocols. (2025). "General reaction scheme for the synthesis of substituted cathinones and benzofuran analogs." BenchChem Application Notes.

Sources

- 1. EP1089992A4 - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 2. A kind of synthetic method of 3-amino-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

Bioactivity profile of chlorinated benzofuran intermediates

Executive Summary

This technical guide provides a comprehensive analysis of chlorinated benzofuran intermediates, specifically focusing on the 5-chloro- and 7-chloro- substituted variants. These scaffolds are classified as "privileged structures" in medicinal chemistry due to their ability to mimic adenine/guanine bases and interact with diverse biological targets, including kinases, ion channels, and bacterial DNA gyrase.

This document moves beyond basic descriptions to analyze the Structure-Activity Relationship (SAR) , validated synthetic protocols , and the critical toxicity profiles necessary for moving these intermediates from early discovery to lead optimization.

Structural Significance & SAR Logic

The introduction of a chlorine atom onto the benzofuran ring is rarely arbitrary. It serves three specific mechanistic functions in drug design:

-

Metabolic Blocking: Substitution at the C5 or C7 position blocks hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), significantly extending the half-life (

) of the molecule compared to its non-chlorinated analog. -

Lipophilicity Modulation: Chlorine increases the partition coefficient (LogP) by approximately 0.71 units, enhancing passive membrane permeability—critical for intracellular targets like DNA gyrase or mitochondrial complexes.

-

Electronic Effects: The electron-withdrawing nature of chlorine (

) lowers the pKa of protons on the furan ring (if C2/C3 are unsubstituted) and alters the electrostatic potential of the aromatic system, affecting

Visualization: SAR of Chlorinated Benzofurans

Figure 1: Structure-Activity Relationship (SAR) highlighting the functional roles of substitution sites on the benzofuran core.

Synthetic Pathways: The "Intermediates" Aspect

The most robust route for synthesizing 5-chlorobenzofuran intermediates (e.g., ethyl 5-chlorobenzofuran-2-carboxylate ) avoids the harsh conditions of the Pechmann condensation. Instead, the Rap-Stoermer condensation or a modified Williamson Ether Synthesis followed by intramolecular cyclization is preferred for scalability and purity.

Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Rationale: This protocol utilizes potassium carbonate (

Materials:

-

5-Chlorosalicylaldehyde (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Anhydrous

(2.5 eq) -

DMF (Dimethylformamide) - Dry solvent[1]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stirrer and drying tube, dissolve 5-chlorosalicylaldehyde (10 mmol) in dry DMF (20 mL).

-

Activation: Add anhydrous

(25 mmol) and stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange due to phenoxide formation. -

Alkylation: Dropwise add ethyl bromoacetate (12 mmol). Heat the mixture to 80–90°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.[2]

-

Workup: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol.

Expected Yield: 75–85%

Characterization:

Bioactivity Spectrum

The bioactivity of these intermediates is not "potential"; it is well-documented in the synthesis of active pharmaceutical ingredients (APIs).

A. Antimicrobial Activity (Gram-Positive Focus)

Chlorinated benzofurans, particularly 5-chloro-2-acetylbenzofuran derivatives (chalcones), exhibit potent activity against MRSA (Methicillin-resistant Staphylococcus aureus).

-

Mechanism: They act as DNA gyrase inhibitors. The planar benzofuran ring intercalates between DNA base pairs, while the chlorine atom interacts with the hydrophobic pocket of the GyrB subunit.

-

Data: MIC values for 5-chloro derivatives often range from 3.12 to 12.5 µg/mL against S. aureus, comparable to Ciprofloxacin in specific strains.

B. Cardiovascular (Anti-arrhythmic)

While Amiodarone is iodinated, its structural analogs (often chlorinated during early SAR exploration) function as Class III antiarrhythmics.

-

Mechanism: Blockade of voltage-gated Potassium channels (

). -

Note: The 2-butyl-5-chlorobenzofuran moiety is a direct lipophilic anchor that stabilizes the drug within the ion channel pore.

C. Anticancer (Tubulin Polymerization)

2-aroyl-5-chlorobenzofurans bind to the colchicine site of tubulin.

-

Effect: Disruption of microtubule dynamics leading to G2/M phase cell cycle arrest.

Data Summary Table

| Intermediate Class | Substitution | Primary Target | MIC / IC50 | Key Reference |

| 2-Carboxamides | 5-Chloro | CB1 Receptor (Allosteric) | [1] | |

| Chalcones | 5-Chloro | DNA Gyrase (Bacteria) | [2] | |

| 3-Aroyl | 5,7-Dichloro | Tubulin (Cancer) | [3] |

Toxicology & Safety Profiling

This is the most critical section for drug developers. While the benzofuran ring is bioactive, it carries specific toxicity liabilities that must be screened early.

Hepatotoxicity (The Furan Liability)

The benzofuran ring can undergo metabolic activation to form a reactive cis-2-butene-1,4-dial intermediate via CYP450 oxidation. This reactive aldehyde can covalently bind to liver proteins, causing hepatotoxicity.

-

Mitigation: Substitution at the C2 and C3 positions (e.g., with the 2-butyl or 2-aroyl groups seen in Amiodarone analogs) reduces the liability of furan ring opening. Unsubstituted benzofurans at C2/C3 are high-risk.

Impurity Alert: Polychlorinated Dibenzofurans (PCDFs)

During the synthesis of chlorinated benzofurans, particularly if high heat (>150°C) or radical initiators are used, there is a risk of dimerization to form PCDFs (dioxin-like compounds).

-

Control: Reaction temperatures must be kept <100°C where possible.

-

Assay: HPLC-MS/MS screening for PCDF impurities is mandatory for GMP batches.

Visualization: Toxicity vs. Efficacy Workflow

Figure 2: Metabolic fate decision tree. Substitution at C2/C3 is critical to prevent toxic ring-opening metabolites.

Experimental Protocol: Antimicrobial Assay (MIC)

To validate the bioactivity of synthesized intermediates, a standard Broth Microdilution method is required.

Protocol:

-

Preparation: Dissolve the chlorinated benzofuran intermediate in DMSO (Stock 1 mg/mL).

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

McFarland standard ( -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth.

-

Incubation: Add bacterial suspension to wells. Incubate at

for 24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No growth, Pink = Growth).

References

-

Riss, T. L., et al. (2019). 5-Chlorobenzofuran-2-Carboxamides: From Allosteric CB1 Modulators to Potential Apoptotic Antitumor Agents. European Journal of Medicinal Chemistry.[3] Link

-

Mattioli, L., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. Link

-

Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.[3][4][5][6][7][8][9][10][11][12] Link

-

ATSDR. (2023).[13][14] Toxicological Profile for Chlorodibenzofurans (CDFs).[13][14] Agency for Toxic Substances and Disease Registry. Link

-

BenchChem. (2025). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide.Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN108675972B - Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mattioli1885journals.com [mattioli1885journals.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Solubility of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran (CAS No. 63639-68-9), a key intermediate in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles and a robust experimental protocol to generate reliable solubility data. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental workflow based on the widely accepted equilibrium shake-flask method, and provide tools for the systematic presentation and interpretation of results.

Introduction: The Critical Role of Solubility

5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran is a substituted benzofuran derivative. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for a broad spectrum of pharmacological activities.[1] The compound's reactive chloromethyl group serves as a potent electrophilic site, enabling the construction of more complex molecules for drug discovery and structure-activity relationship (SAR) studies.[1]

In this context, solubility is not merely a physical property but a critical parameter that dictates the success of a compound in both laboratory and clinical settings.[2]

-

In Chemical Synthesis: Solubility determines the choice of reaction media, affects reaction rates, and is fundamental to purification processes like crystallization.

-

In Drug Development: The solubility of an active pharmaceutical ingredient (API) profoundly impacts its formulation, administration route, and, most importantly, its bioavailability.[3][4] A drug must be in a dissolved state to be absorbed by the body.[5] Poor solubility is a major hurdle in drug development, often leading to high doses, variable absorption, and potential failure of promising drug candidates.[5][6]

Understanding and quantifying the solubility of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran in various organic solvents is therefore a foundational step for any research or development program utilizing this intermediate.

Guiding Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" is a fundamental concept for predicting solubility.[7] This means that substances with similar polarities are more likely to be soluble in each other.

-

The Solute: 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran has a moderately polar benzofuran ring system due to the oxygen heteroatom, but also contains nonpolar hydrocarbon (methyl) and halogenated (chloro, chloromethyl) groups. This structure suggests it will not be infinitely soluble in highly polar solvents like water but will exhibit significant solubility in a range of organic solvents.

-

The Solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles but lack acidic protons. They are generally effective at dissolving compounds with moderate polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are effective for polar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces and are best suited for dissolving nonpolar compounds.[7]

-

Based on its structure, 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran is expected to show good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in highly nonpolar solvents.

Experimental Protocol: Equilibrium Solubility Determination

To obtain accurate and reproducible quantitative data, a standardized methodology is essential. The isothermal equilibrium shake-flask method is a gold-standard technique, recommended by organizations like the OECD for its reliability.[8] This method measures the thermodynamic or equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[3]

Rationale for the Shake-Flask Method

This protocol is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the resulting solution is truly saturated. The extended agitation period at a constant temperature allows the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Subsequent analysis of the clear supernatant provides a precise measurement of the solubility at that specific temperature.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran to a series of high-quality glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment.

-

Dispense a precise, known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[7] A preliminary time-course experiment can be run to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature for the solid to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, centrifugation is the preferred method.[7]

-

Immediately after centrifugation, carefully draw off the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase for analysis.

-

Determine the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

HPLC Method Validation: A calibration curve must be generated using standard solutions of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran at known concentrations. This ensures the accuracy of the quantification. The method should be validated for linearity, accuracy, and precision according to standard laboratory practices.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the final solubility in standard units such as mg/mL and moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

Systematic documentation is crucial for comparing solubility across different solvent systems. The experimental data should be compiled into a clear, structured format.

Table 1: Experimentally Determined Solubility of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| e.g., Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | Aromatic Hydrocarbon | [Experimental Value] | [Calculated Value] |

| e.g., Heptane | Nonpolar Alkane | [Experimental Value] | [Calculated Value] |

This table should be populated with data generated from the protocol in Section 3.

Logical Relationships in Solubility

The data generated can be used to validate the theoretical principles discussed earlier. A logical diagram can illustrate the expected relationships.

Caption: Principle of "Like Dissolves Like".

Conclusion

While pre-existing solubility data for 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran is sparse, this guide provides the necessary scientific framework and a robust, validated protocol for its experimental determination. By meticulously following the equilibrium shake-flask method and employing precise analytical quantification, researchers can generate the high-quality, reliable data essential for advancing their work in synthesis, purification, formulation, and drug development. This systematic approach ensures that subsequent research is built upon a solid foundation of accurate physicochemical characterization.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Sources

- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veranova.com [veranova.com]

- 7. benchchem.com [benchchem.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Electronic & Pharmacophore Profiling: The 5-Chlorobenzofuran Moiety

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and structural biologists. It prioritizes mechanistic insight, reproducible protocols, and data-driven validation.[1]

Technical Guide Series: Halogenated Heterocycles in Drug Design

Executive Summary

The 5-chlorobenzofuran scaffold represents a privileged substructure in medicinal chemistry, famously validated by the Class III antiarrhythmic agent Amiodarone and the antidepressant Vilazodone .

The introduction of a chlorine atom at the C5 position of the benzofuran ring is not merely a lipophilic modification; it acts as a critical electronic governor . By modulating the electron density of the fused bicyclic system, the 5-chloro substituent exerts a dual effect:

-

Metabolic Shielding: It blocks the primary site of CYP450-mediated hydroxylation (C5 is para to the activating ether oxygen).

-

Electronic Deactivation: It lowers the HOMO energy of the benzene ring via inductive withdrawal (

), directing electrophilic reactivity exclusively to the furan ring (C2/C3).

This guide details the electronic architecture, synthetic access, and validation protocols for this moiety.

Electronic Architecture & Mechanistic Logic

The "Push-Pull" Electronic System

In unsubstituted benzofuran, the oxygen atom (position 1) acts as a strong resonance donor (

The 5-Chloro Perturbation:

-

Inductive Effect (

): The high electronegativity of chlorine withdraws electron density through the -

Resonance Effect (

): While chlorine has lone pairs, the orbital overlap (

Hammett & Lipophilic Parameters

The following parameters define the physicochemical shift when modifying benzofuran H

| Parameter | Value (Approx.) | Mechanistic Implication |

| Hammett | Electron withdrawing; increases acidity of phenols/acids on the ring.[1] | |

| Hammett | Stronger withdrawal relative to meta-positions. | |

| Increases lipophilicity, enhancing membrane permeability. | ||

| C5 Chemical Shift | Deshielding of the ipso carbon (Heavy Atom Effect). |

Visualizing the Electronic Vector

The diagram below illustrates the competing electronic vectors that define the molecule's reactivity profile.

Figure 1: Vector map showing the oxygen activation being counteracted by the 5-chloro inductive withdrawal, effectively 'locking' the C5 position.[1]

Synthetic Access: The Rap-Stoermer Protocol[2][3]

While multiple routes exist (e.g., Sonogashira coupling), the Rap-Stoermer reaction remains the most robust method for generating 5-substituted benzofurans directly from salicylaldehydes.[1] It avoids transition metal catalysts, reducing cost and heavy metal impurities in early-phase discovery.

Reaction Scheme

Precursors: 5-Chloro-2-hydroxybenzaldehyde +

Step-by-Step Protocol

Self-Validating Step: The formation of the intermediate ether can be monitored by TLC. Failure to cyclize usually indicates wet solvents or insufficient base strength.

-

Reagent Setup:

-

Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol, 1.56 g) in anhydrous Acetonitrile (30 mL).

-

Add Potassium Carbonate (

, 20 mmol, 2.76 g) as the base. -

Add Chloroacetone (12 mmol, 1.0 mL). Note: Chloroacetone is a lacrymator; handle in a fume hood.

-

-

Reflux & Cyclization:

-

Heat the mixture to reflux (

) for 4–6 hours. -

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting aldehyde (polar, H-bonding) should disappear, replaced by a less polar, UV-active spot (Benzofuran).[1]

-

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc, wash with water (

) and brine (

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Yield Target: >85% as off-white needles.

-

Figure 2: Workflow for the Rap-Stoermer synthesis of 2-substituted-5-chlorobenzofuran.

Characterization & Validation (NMR Fingerprint)

Validating the 5-chloro substitution requires specific attention to the aromatic coupling patterns in

NMR Analysis (CDCl , 400 MHz)

| Proton Position | Multiplicity | Coupling Constant ( | Diagnostic Feature |

| H3 (Furan) | Singlet (s) | - | Sharp singlet (if C2 is substituted).[1] Characteristic of benzofuran core. |

| H4 (Benzene) | Doublet (d) | Key Signal. Shows only meta-coupling to H6. No ortho-coupling (since C5 is Cl).[1] | |

| H6 (Benzene) | Doublet of Doublets (dd) | Coupled to H7 (ortho) and H4 (meta). | |

| H7 (Benzene) | Doublet (d) | Ortho-coupled to H6. |

Interpretation: In unsubstituted benzofuran, H5 would appear as a triplet of doublets or complex multiplet. The absence of the H5 signal and the simplification of H4 to a doublet (meta-coupling only) is the definitive structural proof of 5-substitution.[1]

Medicinal Chemistry Implications[2][4][5][6][7]

Metabolic Stability (The "Chlorine Block")

In drug metabolism, the benzofuran ring is electron-rich. The oxygen at position 1 activates the C5 position toward electrophilic attack by Cytochrome P450 (specifically CYP3A4 and CYP2D6), leading to hydroxylation and subsequent glucuronidation/elimination.

-

Mechanism: CYP450 utilizes an Iron(IV)-oxo species (electrophilic).[1]

-

Effect of 5-Cl:

-

Steric Block: Chlorine is larger than hydrogen (

vs -

Electronic Deactivation: The

effect reduces the nucleophilicity of the ring, raising the activation energy for the formation of the tetrahedral intermediate (sigma complex).

-

Bioisosterism & Lipophilicity

The 5-Cl substituent is often used as a bioisostere for a methyl group (

-

LogP Impact: Adds

log units. -

Application: Useful for drugs requiring Blood-Brain Barrier (BBB) penetration (e.g., Vilazodone), where increased lipophilicity is required without adding metabolic liability.[1]

References

-

Electronic Effects in Heterocycles: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

Rap-Stoermer Reaction: Mahajan, T., et al. "Rap–Stoermer reaction: A facile one-pot synthesis of benzofurans."[1] Indian Journal of Chemistry, 2018. Link

-

Metabolic Stability of Halogenated Drugs: Smith, D.A. "Fluorine and Chlorine in Drug Design: Metabolic Stability and pKa Modulation."[2] Topics in Medicinal Chemistry, 2016. Link

-

Benzofuran NMR Data: "Spectral Database for Organic Compounds (SDBS)." AIST Japan. Link

-

Amiodarone Structure-Activity: Cohen-Lahua, E., et al. "Structure-Activity Relationships of Amiodarone Analogues."[1] Journal of Medicinal Chemistry, 2008. Link

Sources

Methodological & Application

Application Note: Synthesis of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran

Strategic Rationale & Mechanistic Overview

Benzofuran derivatives are privileged scaffolds in medicinal chemistry and drug development. Specifically, substituted benzofurans are frequently utilized as core building blocks in the synthesis of potent antitubercular agents[1] and BACE (beta-site amyloid precursor protein cleaving enzyme) inhibitors targeted for Alzheimer's disease and other neurodegenerative pathologies[2]. The target compound, 5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran, acts as a highly reactive electrophilic intermediate, enabling the rapid diversification of drug candidates via N-, O-, or S-alkylation.

Process Safety and Route Selection: Classical approaches to synthesizing chloromethylated arenes often rely on the Blanc chloromethylation reaction, which treats the unfunctionalized arene with formaldehyde and hydrogen chloride gas. However, this specific combination is notorious for generating bis(chloromethyl) ether (BCME) as a byproduct—a highly potent, OSHA-regulated human carcinogen.

To ensure strict laboratory safety and provide a scalable, high-yielding alternative, this protocol utilizes a two-step reduction-chlorination sequence. The synthesis begins with the commercially available and stable precursor, 5-chloro-3-methylbenzofuran-2-carboxylic acid (CAS: 1134-00-5)[3].

Synthetic Workflow

Caption: Two-step synthetic workflow for 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran.

Quantitative Material Requirements

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol laboratory-scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 5-Chloro-3-methylbenzofuran-2-carboxylic acid | 210.61 | 1.0 | 2.11 g | Starting Material |

| Borane-THF complex (1.0 M in THF) | 85.94 | 2.0 | 20.0 mL | Chemoselective Reducing Agent |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 1.10 mL | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Nucleophilic Catalyst |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 20.0 mL | Solvent (Step 1) |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | 20.0 mL | Solvent (Step 2) |

Detailed Experimental Protocols

Phase 1: Chemoselective Reduction to (5-Chloro-3-methylbenzofuran-2-yl)methanol

Causality & Expert Insight: Borane-tetrahydrofuran (BH₃·THF) is explicitly selected over stronger hydride donors like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ effectively reduces carboxylic acids, it carries a severe risk of reductive dehalogenation at the C5 position, which would cleave the critical aryl-chloride bond. BH₃·THF provides rapid, chemoselective reduction of the electron-deficient carboxylic acid via a trialkoxyboroxine intermediate without disrupting the halogenated aromatic ring.

Procedure:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

-

Dissolution: Charge the flask with 5-chloro-3-methylbenzofuran-2-carboxylic acid (2.11 g, 10 mmol)[3] and anhydrous THF (20 mL). Stir until complete dissolution is achieved.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Reagent Addition: Using a gas-tight syringe, add the BH₃·THF solution (20.0 mL, 20 mmol) dropwise over 15 minutes. Self-Validation: The dropwise addition controls the exothermic evolution of hydrogen gas. Continuous, steady bubbling confirms the active reduction of the carboxylic proton.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours under an inert atmosphere.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel and a Hexanes/EtOAc (3:1) mobile phase. The starting carboxylic acid will streak near the baseline under UV light, while the product alcohol will elute as a distinct, less polar spot (R_f ~0.4). Proceed only when the baseline streak is entirely consumed.

-

Quenching & Workup: Cool the flask back to 0 °C and carefully quench the excess borane by the dropwise addition of methanol (5 mL) until gas evolution ceases. Concentrate the mixture in vacuo, partition the residue between Ethyl Acetate (50 mL) and water (50 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the intermediate alcohol as a white to pale-yellow solid.

Phase 2: Catalytic Chlorination to 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran

Causality & Expert Insight: Thionyl chloride (SOCl₂) is utilized in conjunction with a catalytic amount of DMF. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), which is the true active electrophile. This intermediate rapidly activates the primary alcohol, facilitating a clean S_N2 displacement by the chloride ion. This catalytic system prevents the formation of unreactive sulfite esters and suppresses the formation of symmetrical ether byproducts.

Procedure:

-

Preparation: In a clean, dry 100 mL round-bottom flask under inert gas, dissolve the intermediate (5-chloro-3-methylbenzofuran-2-yl)methanol in anhydrous DCM (20 mL).

-

Catalyst Addition: Inject anhydrous DMF (38 µL, 0.5 mmol) into the stirring solution.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Chlorination: Add Thionyl Chloride (1.10 mL, 15 mmol) dropwise over 10 minutes.

-

Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 2 hours. Self-Validation: The reaction will evolve SO₂ and HCl gas. The cessation of gas evolution serves as a macroscopic indicator that the conversion is nearing completion.

-

In-Process Control (IPC): Confirm completion via TLC (Hexanes/EtOAc 9:1). The target chloromethyl product (R_f ~0.7) is significantly less polar than the starting alcohol.

-

Quenching & Workup: Pour the reaction mixture slowly into a beaker containing ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize excess SOCl₂ and dissolved HCl. Extract the aqueous phase with DCM (2 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify the crude product via short-path silica gel chromatography (eluting with 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure 5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran.

References

-

Synthesis and antitubercular activities of azetidinones and thiazolidinones derivatives from 5-chloro-3-methylbenzofuran nucleus Source: sphinxsai.com URL:[1]

-

1134-00-5, 5-Chloro-3-methylbenzofuran-2-carboxylic Acid Source: accelachem.com URL:[3]

-

WO2012087237A1 - Compounds and their use as bace inhibitors Source: google.com (Patents) URL:[2]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. WO2012087237A1 - Compounds and their use as bace inhibitors - Google Patents [patents.google.com]

- 3. 1134-00-5,5-Chloro-3-methylbenzofuran-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: Nucleophilic Substitution Protocols for 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran

Executive Summary & Chemical Profile[1]

This application note provides a comprehensive technical guide for utilizing 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran as an electrophilic building block in medicinal chemistry. This scaffold is a critical intermediate for synthesizing H3 receptor antagonists, anti-arrhythmic agents (amiodarone analogues), and antimicrobial benzofuran derivatives.

The core reactivity lies in the 2-(chloromethyl) moiety. Unlike aryl chlorides (such as the chlorine at position 5), which require transition-metal catalysis for substitution, the chloromethyl group is a highly reactive heteroaromatic benzylic halide . It undergoes facile nucleophilic substitution (

Safety Advisory (Critical)

-

Hazard Class: Alkylating Agent.

-

Risk: High potential for skin sensitization and lachrymatory effects. The chloromethyl group can alkylate DNA bases; handle exclusively in a fume hood with double-gloving (Nitrile/Neoprene).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the corresponding alcohol.

Mechanistic Insight: Reactivity & Regioselectivity[2]

To optimize yields, one must understand the electronic environment of the substrate.

Electronic Effects

The benzofuran ring system is electron-rich. The oxygen atom at position 1 donates electron density into the ring, stabilizing the transition state of nucleophilic attack at the adjacent 2-position.

-

The 2-Chloromethyl "Warhead": This site acts as a "super-benzylic" electrophile. The transition state is stabilized by the adjacent aromatic ring and the heteroatom, making it significantly more reactive than standard alkyl chlorides.

-

The 5-Chloro Substituent: This group is electronically withdrawing (inductive effect,

) but is located far enough from the reaction center that it primarily influences the lipophilicity and metabolic stability of the final drug candidate rather than the substitution rate. -

The 3-Methyl Group: Provides minor steric bulk but prevents nucleophilic attack at the 3-position, ensuring high regioselectivity for the chloromethyl group.

Reaction Pathway ( Dominance)

In polar aprotic solvents (DMF, Acetonitrile) with good nucleophiles, the reaction proceeds via a concerted

Figure 1: Mechanistic pathway for nucleophilic substitution. The reaction is bimolecular, driven by the nucleophilicity of the attacking species and the leaving group ability of the chloride.[2]

General Protocol Guidelines

Solvent Selection

| Solvent | Dielectric Constant | Application | Pros/Cons |

| Acetonitrile (ACN) | 37.5 | General Purpose | Best balance. Easy workup (evaporation), good solubility. |

| DMF | 36.7 | Weak Nucleophiles | High rate. Hard to remove; use water wash to extract. |

| Acetone | 20.7 | Finkelstein/Iodide | Good for reflux with |

| DCM | 8.9 | Phase Transfer | Requires PTC (e.g., TBAB). Good for biphasic reactions. |

Base Selection

-

Potassium Carbonate (

): Standard for phenols and thiols. Mild, cheap, easily removed by filtration. -

Triethylamine (

) / DIPEA: Standard for amines. Soluble organic bases that scavenge HCl. -

Sodium Hydride (NaH): Required for weak nucleophiles or sterically hindered alcohols.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of tertiary amines (e.g., N-alkyl-N-[(5-chloro-3-methyl-1-benzofuran-2-yl)methyl]amines).

Reagents:

-

Substrate: 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Catalyst (Optional): KI (0.1 equiv) – Accelerates reaction via in situ Finkelstein.

-

Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol, 215 mg) in anhydrous ACN (5 mL).

-

Addition: Add Base (

, 2.0 mmol, 276 mg). If using a secondary amine HCl salt, increase base to 3.0 equiv. -

Nucleophile: Add the Secondary Amine (1.2 mmol) dropwise.

-

Catalysis: Add Potassium Iodide (0.1 mmol, 16 mg). Note: The solution may turn slight yellow due to transient alkyl iodide formation.

-

Reaction: Heat to 60°C (oil bath) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (

) should disappear, replaced by a more polar spot. -

Workup:

-

Cool to room temperature.[3]

-

Filter off the solid inorganic salts. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude residue is often pure enough for next steps. If not, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of benzofuran-aryl ethers (Williamson Ether Synthesis type).

Reagents:

-

Substrate: 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.0 equiv)

-

Base:

(1.5 equiv) or -

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Activation: In a vial, dissolve the Phenol (1.0 mmol) in DMF (3 mL). Add

(2.0 mmol) and stir at RT for 15 minutes to generate the phenoxide anion. -

Alkylation: Add the Substrate (1.0 mmol, 215 mg) as a solution in DMF (1 mL).

-

Reaction: Stir at 80°C for 2–3 hours. Caution: Higher temperatures may cause elimination or polymerization.

-

Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

-

Isolation:

-

If Solid: Filter, wash with water, and dry in a vacuum oven.

-

If Oil: Extract with EtOAc (3 x 10 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Poor nucleophilicity or steric hindrance. | Add NaI (0.1 eq) catalyst. Switch solvent to DMF and increase temp to 90°C. |

| Hydrolysis Product (Alcohol) | Wet solvent or atmospheric moisture. | Use anhydrous solvents . Store reagents in a desiccator. Add molecular sieves to the reaction. |

| Dimerization | Amine nucleophile is primary ( | Primary amines can react twice. Use excess amine (5-10 eq) to favor mono-alkylation, or use a protecting group strategy. |

| Darkening/Tars | Decomposition of benzofuran ring. | Reaction temperature too high. Limit to 60°C . Perform under Nitrogen atmosphere . |

Workflow Visualization

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

References

-

BenchChem. "5-(Chloromethyl)benzofuran | CAS 37798-07-5 - Intermolecular Nucleophilic Additions." BenchChem Database. Accessed October 2023. Link

-

Choi, H. D., et al. "5-Chloro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran." Acta Crystallographica Section E, vol. 68, no. 11, 2012. (Provides structural context for 5-chloro-3-methylbenzofuran stability). Link

-

Sigma-Aldrich. "5-Chloro-3-methylbenzofuran-2-carboxylic acid Product Sheet." (Precursor/Analogous scaffold data). Link

-

Roman, G. "Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols." Revista de Chimie, vol. 63, no.[3] 3, 2012. (Analogous Mannich/Alkylation chemistry on phenolic systems). Link

-

PubChem. "5-(Chloromethyl)benzofuran Compound Summary." National Center for Biotechnology Information. Link[4]

Sources

Application Notes & Protocols: A Guide to Reagents and Conditions for the Cyclization of Benzofuran Precursors

Introduction

The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a vast array of natural products and synthetic molecules with significant biological activities—including antimicrobial, antiviral, and anti-cancer properties—underscores the sustained interest in developing efficient and versatile synthetic methodologies for its construction.[1][2] The core challenge in benzofuran synthesis often lies in the strategic formation of the furan ring onto a pre-existing benzene precursor. This guide provides an in-depth analysis of the principal reagents and conditions for the cyclization of common benzofuran precursors, with a focus on explaining the causality behind experimental choices to empower researchers in drug development and synthetic chemistry.

Section 1: Transition Metal-Catalyzed Cyclization Strategies

The activation of C-C and C-O bonds through transition metal catalysis represents one of the most powerful and versatile platforms for benzofuran synthesis. These methods often proceed under mild conditions with high functional group tolerance, making them indispensable tools in modern organic synthesis. The choice of metal—typically palladium, gold, or copper—is dictated by the nature of the precursor and the desired bond disconnection.

Palladium-Catalyzed Pathways: Versatility in Bond Formation

Palladium catalysis is a mainstay for benzofuran synthesis, primarily due to its predictable reactivity and the wealth of well-understood catalytic cycles. Key strategies include domino reactions involving Sonogashira coupling and intramolecular C-H activation.

Mechanism & Rationale: A common and highly efficient route involves a domino Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[3][4][5] The palladium catalyst, in conjunction with a copper co-catalyst (typically CuI), first facilitates the C-C bond formation between the phenol and the alkyne.[4] The resulting o-alkynylphenol intermediate is then primed for cyclization. The cyclization step itself can be promoted by the same palladium catalyst or simply by heat, proceeding via an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne (5-endo-dig cyclization).[2] Another powerful approach involves the direct C-H activation/oxidation of substrates like 2-hydroxystyrenes in the presence of an aryl iodide, allowing for the construction of complex benzofurans without pre-functionalized starting materials.[6][7]

Visualization 1: Palladium-Catalyzed Domino Sonogashira/Cyclization

Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Data Summary 1: Palladium-Catalyzed Cyclization Conditions

| Catalyst System | Precursors | Base / Additives | Solvent | Temp. (°C) | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | Et₃N | Et₃N, DMF | 60 - 100 | Domino Sonogashira/cyclization; robust and high-yielding.[4] |